molecular formula C23H40N4O B5380449 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine

1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine

Cat. No.: B5380449
M. Wt: 388.6 g/mol
InChI Key: ZOFLLMGZXFPVHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is a complex organic compound that features a piperidine ring, an imidazole ring, and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Synthesis of the Imidazole Ring: The imidazole ring is often synthesized via a condensation reaction involving an aldehyde and an amine.

    Formation of the Oxolane Ring: The oxolane ring can be formed through a cyclization reaction involving a diol and an acid catalyst.

    Coupling Reactions: The final compound is obtained by coupling the piperidine, imidazole, and oxolane intermediates through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Pharmacology: It can be used to study the pharmacokinetics and pharmacodynamics of related compounds.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)methanamine
  • 1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(pyrrolidin-2-ylmethyl)methanamine

Uniqueness

1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(1-cyclopentylpiperidin-4-yl)-N-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-(oxolan-2-ylmethyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H40N4O/c1-3-23-24-18(2)22(25-23)17-26(16-21-9-6-14-28-21)15-19-10-12-27(13-11-19)20-7-4-5-8-20/h19-21H,3-17H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOFLLMGZXFPVHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(N1)C)CN(CC2CCN(CC2)C3CCCC3)CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H40N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.